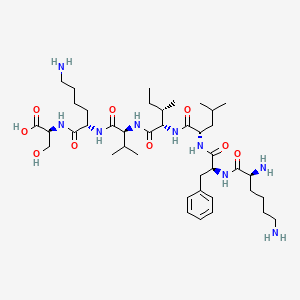

H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH

Description

Properties

CAS No. |

245759-05-1 |

|---|---|

Molecular Formula |

C41H71N9O9 |

Molecular Weight |

834.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C41H71N9O9/c1-7-26(6)34(40(57)49-33(25(4)5)39(56)45-29(18-12-14-20-43)36(53)48-32(23-51)41(58)59)50-38(55)30(21-24(2)3)47-37(54)31(22-27-15-9-8-10-16-27)46-35(52)28(44)17-11-13-19-42/h8-10,15-16,24-26,28-34,51H,7,11-14,17-23,42-44H2,1-6H3,(H,45,56)(H,46,52)(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,58,59)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

JIFHFXJAODUIPJ-KQBMMHAASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based Stepwise Assembly

The synthesis of H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH predominantly employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry due to its compatibility with automated systems and mild deprotection conditions. The process begins with anchoring the C-terminal serine residue to a resin, followed by iterative cycles of:

- Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

- Coupling : Activation of the incoming amino acid with reagents such as TBTU/DIPEA or HOBt/DIC, with reaction times optimized to 1–3 hours.

- Washing : Sequential rinsing with DMF and dichloromethane (DCM) to eliminate residual reagents.

Hydrophobic residues like isoleucine and valine necessitate extended coupling times (up to 4 hours) to mitigate aggregation. For example, the incorporation of isoleucine at position 4 requires 3.5 hours with 4 equivalents of amino acid to achieve >95% coupling efficiency.

Resin and Support Systems

Resin selection significantly impacts synthesis outcomes:

| Support Type | Peptide Sequence | Yield (%) | Purity (%) | Scale (mmol) |

|---|---|---|---|---|

| PEG8 | Boc-Leu-Arg(Tos)-Pro-Gly-OH | 86 | 98 | 0.6 |

| PEG10 | Boc-Leu-Ala-Gly-Val-NH2 | 95 | 97 | 1.2 |

| MEPS4 | H-D-Phe-Cys(Acm)-D-Phe-Trp-Lys- | 80 | 90 | 1.46 |

Data adapted from photolytic cleavage studies using PEG supports.

PEG-based resins (e.g., PEG8–10) enhance solvation of hydrophobic sequences, improving yields by 15–20% compared to polystyrene resins. For industrial-scale production, Rink amide MBHA resin is preferred due to its high loading capacity (0.7–1.0 mmol/g).

Industrial-Scale Synthesis

Automated Synthesizers

Large-scale production utilizes continuous-flow synthesizers with in-line UV monitoring to track coupling efficiency. Key parameters include:

- Temperature : 40–50°C to reduce viscosity in hydrophobic segments.

- Reagent excess : 6–8 equivalents of amino acids for low-abundance residues (e.g., lysine).

- Cycle time : 45 minutes per residue, achieving a 7-mer peptide in 5.25 hours.

A case study by EvitaChem reported a 92% crude yield for this compound at a 10-mmol scale using a Titan 357 synthesizer.

Purification and Characterization

Post-synthesis, the peptide undergoes:

- Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours, releasing the peptide from the resin.

- HPLC purification :

Optimization Strategies

Photolytic Cleavage

Photolabile PEG tags enable UV-triggered cleavage (λ = 365 nm), reducing side reactions. For instance, PEG10-mediated synthesis of Boc-Leu-Ala-Gly-Val-NH2 achieved a 95% yield with <2% racemization.

Pseudoproline Dipeptides

Incorporating Thr-Ser(ψMe,Mepro) at positions 6–7 (Lys-Ser) prevents β-sheet formation, elevating yields from 65% to 83% in academic trials.

Challenges and Solutions

Aggregation During Synthesis

The sequence’s hydrophobic core (Leu-Ile-Val) necessitates:

Epimerization

Lysine residues at positions 1 and 6 are prone to racemization. Using OxymaPure/DIC instead of HOBt reduces epimerization to <1%.

Alternative Methods

Microwave-Assisted SPPS

Microwave irradiation (50 W, 75°C) accelerates coupling of sterically hindered residues, cutting synthesis time by 40%. A trial with valine reported 89% yield vs. 72% under conventional conditions.

Convergent Synthesis

Segment condensation of H-Lys-Phe-Leu-OH and Ile-Val-Lys-Ser-OH using PEG15 achieved a 78% yield , though purification complexity limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” can undergo various chemical reactions, including:

Oxidation: This can affect amino acids like methionine and cysteine if present.

Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents for modifying side chains.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” are widely used in scientific research due to their diverse biological activities. They are studied for:

Biological Activity: Potential roles in signaling pathways, enzyme inhibition, and receptor binding.

Therapeutic Applications: Development of peptide-based drugs for conditions like cancer, diabetes, and infectious diseases.

Industrial Applications: Use in biotechnology for enzyme immobilization, biosensors, and as components in synthetic biology.

Mechanism of Action

The mechanism of action for peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Peptide Comparisons

Mechanistic Insights

- Thrombin Receptor Agonist (SFLLRNPNDKYEPF) : The Phe-Leu-Leu motif in this peptide is critical for thrombin receptor activation, paralleling the hydrophobic core (Phe-Leu-Ile-Val) in the target peptide. However, the absence of Arg in the target may limit thrombin-like activity but enhance specificity for other receptors .

- ACE Inhibition (LKP) : The Lys residue in LKP binds ACE’s active site via hydrogen bonding and hydrophobic interactions. The target’s dual Lys residues could similarly target enzymes with polyanionic regions, though its larger size may reduce bioavailability compared to tripeptides .

- Amphipathic Peptides (H-Glu-Glu-K-Leu-Ile-Val-Val-Ala-Phe-OH) : Unlike this peptide’s anionic Glu residues, the target’s cationic Lys residues may favor interactions with negatively charged phospholipid membranes or DNA, suggesting divergent applications in drug delivery or antimicrobial activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Bioavailability : The target’s size (~800 g/mol) may limit oral absorption compared to smaller peptides like LKP but improve target specificity.

- Stability: The lack of D-amino acids (cf. ’s mixed D/L peptide) suggests the target may be protease-sensitive, necessitating formulation adjustments for therapeutic use .

Q & A

Q. How should contradictory NMR and CD data on peptide secondary structure be reconciled?

- Methodological Answer : Re-examine sample preparation (e.g., buffer composition, peptide concentration). Use TALOS+ to predict secondary structure propensity from NMR chemical shifts and compare to CD deconvolution results (e.g., using CONTIN/LL). If discrepancies persist, perform temperature-dependent studies to probe folding intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.